molecular formula C21H17ClFN3OS B2482630 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034377-33-6

2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2482630
CAS RN: 2034377-33-6
M. Wt: 413.9
InChI Key: PSNNJTLNBSGJJC-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are structurally related to pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of amino-thiophene derivatives with different aldehydes or ketones.

Synthesis Analysis

Synthesis approaches for related compounds involve multi-step reactions, starting from basic heterocyclic frameworks to the introduction of specific functional groups. For example, the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols demonstrates a method for introducing arylmethylthio groups into the pyrrolo[2,3-d]pyrimidine scaffold, which could be adapted for the synthesis of the compound (Harsha et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines and their derivatives is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the configuration of substituents, which is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including alkylation, arylation, and condensation with other heterocycles, leading to a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of substituents on the pyrimidine ring, which can affect the reactivity and selectivity of the compound toward different reagents.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of specific functional groups can significantly alter these properties, affecting the compound's behavior in different environments and its suitability for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for understanding the biological activity of pyrrolo[2,3-d]pyrimidines. These properties are influenced by the electronic structure of the molecule, which can be modified through the introduction of various substituents.

For a detailed understanding of similar compounds and potential insights into the compound of interest, please refer to the following sources:

  • Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols (Harsha et al., 2018).

Scientific Research Applications

Synthesis and Anticancer Potential

A series of compounds including 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols were synthesized, showing cytotoxic activity against cancer cell lines such as HCT-116 and A-549. The study indicates that modifications on the pyrrolopyrimidinone scaffold, similar to the query compound, can yield molecules with significant anti-proliferative properties, suggesting potential applications in cancer therapy (Harsha et al., 2018).

Antimicrobial and Antifungal Activities

Newly synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, sharing a structural resemblance with the compound , exhibited promising antibacterial and antifungal activities. This points to the potential use of such compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug-resistant infections (Kahveci et al., 2020).

Antitubercular Agents

Compounds with a structural framework similar to the query chemical have shown potent antitubercular activity. The synthesis and evaluation of benzocoumarin-pyrimidine hybrids, for instance, revealed compounds with significant in-vitro antitubercular activity. This suggests that the query compound might be explored for its potential against tuberculosis, contributing to the search for new therapeutic options against this infectious disease (Reddy et al., 2015).

Enzyme Inhibition and Molecular Interaction

The structural analogs of the query compound have been investigated for their interaction with enzymes and potential inhibitory activities, which can be crucial in drug development for diseases like Alzheimer's and HIV. For example, compounds structurally related to the query molecule have shown inhibitory activity against HIV-1 reverse transcriptase and potential application in HIV-1 therapy (Rotili et al., 2014).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3OS/c1-2-26-20(27)19-18(16(11-24-19)13-6-4-3-5-7-13)25-21(26)28-12-14-8-9-15(23)10-17(14)22/h3-11,24H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNNJTLNBSGJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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